![molecular formula C27H23N5O3 B10752925 (15R,16R,18S)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide](/img/structure/B10752925.png)

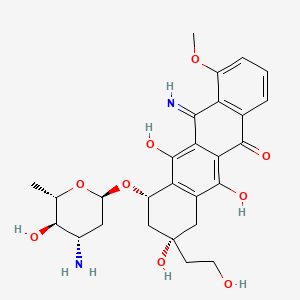

(15R,16R,18S)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

TTT-3002の合成には、1H,1’H-2,2’-ビインドールと3-アミノ-N,2-ジメチルオキソラン-3-カルボキサミドの正式な酸化カップリングを含む、複数のステップが含まれます . 合成に使用される反応条件と特定の試薬は、目的の生成物を高純度で高収率で得るために不可欠です。TTT-3002の工業生産方法は、これらの合成経路を最適化して、スケーラビリティと費用対効果を確保することになるでしょう。

化学反応の分析

TTT-3002は、酸化反応や置換反応を含む、さまざまな化学反応を起こします。これらの反応に使用される一般的な試薬には、酸化剤や求核剤があります。これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、前述の酸化カップリング反応は、TTT-3002の主要な構造的構成要素であるビインドール部分の形成につながります .

科学研究への応用

化学において、TTT-3002は、チロシンキナーゼ阻害のメカニズムと新規阻害剤の開発を研究するための貴重なツールとして役立ちます . 生物学および医学において、TTT-3002は、マウスモデルにおける白血病芽球の増殖を阻害し、腫瘍負荷を軽減することにより、FLT3変異AMLの治療に有望であることが示されています . さらに、TTT-3002の血漿タンパク質への中程度の結合親和性は、さらなる臨床開発のための候補となる可能性があります .

科学的研究の応用

In chemistry, TTT-3002 serves as a valuable tool for studying the mechanisms of tyrosine kinase inhibition and the development of novel inhibitors . In biology and medicine, TTT-3002 has shown promise in the treatment of FLT3-mutant AML by inhibiting the proliferation of leukemic blasts and reducing tumor burden in mouse models . Additionally, TTT-3002’s moderate binding affinity to plasma proteins makes it a potential candidate for further clinical development .

作用機序

TTT-3002は、AMLで一般的に変異している受容体型チロシンキナーゼであるFLT3の自己リン酸化を阻害することにより、その効果を発揮します . この阻害は、細胞生存と増殖に関与するSTAT5、PI3K/AKT、RAS/MAPK経路を含む、下流のシグナル伝達経路を混乱させます . これらの経路を標的とすることにより、TTT-3002はFLT3変異白血病細胞の生存と増殖を効果的に抑制します .

類似化合物の比較

TTT-3002は、他のチロシンキナーゼ阻害剤に対する耐性を付与するものを含め、幅広いFLT3活性化点変異に対して強力な活性を示すため、FLT3阻害剤の中では独特です . 同様の化合物には、FLT3変異を標的とする上でさまざまな有効性を示してきたミドスタウリン、レスタウリチニブ、ソラフェニブなどがあります . TTT-3002の耐性変異を克服する能力と、中程度のタンパク質結合親和性は、これらの既存の阻害剤にとって有望な代替手段となっています .

類似化合物との比較

TTT-3002 is unique among FLT3 inhibitors due to its potent activity against a broad spectrum of FLT3-activating point mutations, including those that confer resistance to other tyrosine kinase inhibitors . Similar compounds include midostaurin, lestaurtinib, and sorafenib, which have shown varying degrees of efficacy in targeting FLT3 mutations . TTT-3002’s ability to overcome drug resistance mutations and its moderate protein binding affinity make it a promising alternative to these existing inhibitors .

特性

分子式 |

C27H23N5O3 |

|---|---|

分子量 |

465.5 g/mol |

IUPAC名 |

(15R,16R,18S)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide |

InChI |

InChI=1S/C27H23N5O3/c1-26-27(28,25(34)29-2)11-18(35-26)31-16-9-5-3-7-13(16)20-21-15(12-30-24(21)33)19-14-8-4-6-10-17(14)32(26)23(19)22(20)31/h3-10,18H,11-12,28H2,1-2H3,(H,29,34)(H,30,33)/t18-,26+,27-/m0/s1 |

InChIキー |

DCAYZGCTSXLIHO-FYCNXDEQSA-N |

異性体SMILES |

C[C@]12[C@](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N |

正規SMILES |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B10752848.png)

![(4aS,7E,7aS)-7-[[(4aS,7aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B10752857.png)

![(2R,10R)-3,12-dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B10752872.png)

![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B10752874.png)

![6-[(Z)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile](/img/structure/B10752878.png)

![7-Fluoro-3-[(2-fluoro-4-iodophenyl)amino]furo[3,2-c]pyridine-2-carboxylic acid N-[((S)-2-hydroxypropyl)oxy]amide](/img/structure/B10752880.png)

![(4R,4aS,7Z,7aR,12bS)-7-[(Z)-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B10752894.png)

![[(1S,2R,3R,4R,5R,6S,7S,8R,10R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10752906.png)

![[6-amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride](/img/structure/B10752913.png)

![2-amino-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B10752922.png)

![[4-[(4,9-dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate](/img/structure/B10752927.png)